molecular formula C17H17N3O B2514101 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 941968-61-2

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2514101
CAS No.: 941968-61-2
M. Wt: 279.343
InChI Key: MTMJJQLZEXHOQN-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2,3-dimethylphenyl group and an indole moiety

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,3-dimethylaniline with isocyanates or carbamates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)urea can be compared with other similar compounds, such as:

    1-(2,3-Dimethylphenyl)-3-(1H-indol-2-yl)urea: This compound differs in the position of the indole attachment, which can affect its chemical and biological properties.

    1-(2,3-Dimethylphenyl)-3-(1H-indol-3-yl)thiourea:

The uniqueness of this compound lies in its specific combination of the 2,3-dimethylphenyl and indole moieties, which confer distinct chemical and biological properties.

Biological Activity

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with isocyanates or carbamates. Common reaction conditions include the use of solvents such as dichloromethane or toluene, often catalyzed by triethylamine to facilitate the formation of the urea linkage.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, particularly through the inhibition of cyclin-dependent kinases (CDKs) and activation of caspases.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The indole moiety is known to bind to various biological receptors, while the urea group can form hydrogen bonds with target proteins. This interaction can modulate enzyme activity and receptor functions, leading to observed biological effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Biological Properties
1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)ureaDifferent methyl substitution on phenyl ringEnhanced anticancer activity
1-(2,3-dimethylphenyl)-3-(1H-indol-2-yl)ureaIndole attachment at position 2Varying receptor affinity
1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)thioureaThiourea instead of urea groupAltered toxicity profile

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy against drug-resistant strains of Staphylococcus aureus. The compound showed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-6-5-9-14(12(11)2)19-17(21)20-16-10-18-15-8-4-3-7-13(15)16/h3-10,18H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMJJQLZEXHOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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